Bederocin
Overview
Description
Bederocin: is a novel antibacterial compound known for its potent activity against Gram-positive bacteria, including clinical isolates of Staphylococcus aureus and Streptococcus pyogenes . It functions as an inhibitor of methionyl-tRNA synthetase, an enzyme crucial for protein synthesis in bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Bederocin involves the preparation of a diaryl diamine structure, which is then functionalized to inhibit methionyl-tRNA synthetase . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: : Industrial production of this compound likely involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The exact methods are proprietary and not publicly available.
Chemical Reactions Analysis
Types of Reactions: : Bederocin primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: : Common reagents for this compound’s reactions include strong acids and bases for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products: : The major products formed from this compound’s reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound .
Scientific Research Applications
Chemistry: : Bederocin is used as a research tool to study the inhibition of methionyl-tRNA synthetase and its effects on bacterial protein synthesis .
Biology: : In biological research, this compound is used to investigate bacterial resistance mechanisms and the role of methionyl-tRNA synthetase in bacterial physiology .
Medicine: : this compound is being evaluated as a topical antibiotic for the treatment of skin infections and the eradication of Staphylococcus aureus from the anterior nares .
Industry: : In the pharmaceutical industry, this compound is being developed as a potential new antibiotic to combat antibiotic-resistant bacterial strains .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other methionyl-tRNA synthetase inhibitors such as REP3123 and various aminoacyl-tRNA synthetase inhibitors .
Uniqueness: : Bederocin is unique due to its high potency and specificity for methionyl-tRNA synthetase, making it effective against a broad range of Gram-positive bacteria, including antibiotic-resistant strains .
Properties
IUPAC Name |
2-[3-[[4-bromo-5-(1-fluoroethenyl)-3-methylthiophen-2-yl]methylamino]propylamino]-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrFN3OS/c1-12-17(27-20(13(2)22)19(12)21)11-23-8-5-9-24-18-10-16(26)14-6-3-4-7-15(14)25-18/h3-4,6-7,10,23H,2,5,8-9,11H2,1H3,(H2,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJMKHPWCFXMOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1Br)C(=C)F)CNCCCNC2=CC(=O)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrFN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226705 | |
Record name | Bederocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20226705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
REP8839 exerts its antibacterial activity through specific inhibition of MetS, a novel target. | |
Record name | REP8839 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05224 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
757942-43-1 | |
Record name | Bederocin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0757942431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bederocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20226705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEDEROCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV7QD1SJ9O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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